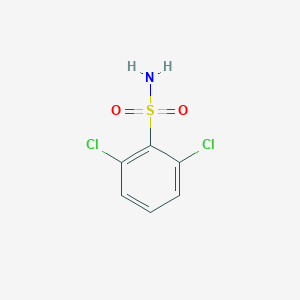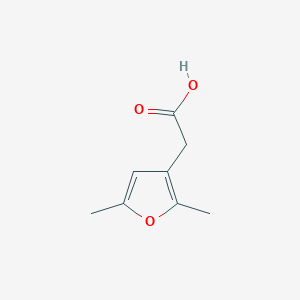
(2,5-Dimethylfuran-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylfuran-3-yl)acetic acid, also known as DMFAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMFAA is a furan derivative that is synthesized through a multistep process.
Applications De Recherche Scientifique
(2,5-Dimethylfuran-3-yl)acetic acid has been studied for its potential applications in various fields, including organic chemistry, materials science, and pharmaceuticals. In organic chemistry, (2,5-Dimethylfuran-3-yl)acetic acid can be used as a building block for the synthesis of various compounds. In materials science, (2,5-Dimethylfuran-3-yl)acetic acid has been used to synthesize polymers with unique properties. In pharmaceuticals, (2,5-Dimethylfuran-3-yl)acetic acid has been studied for its potential as a drug candidate due to its ability to inhibit certain enzymes.
Mécanisme D'action
The mechanism of action of (2,5-Dimethylfuran-3-yl)acetic acid is not fully understood. However, it has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Effets Biochimiques Et Physiologiques
(2,5-Dimethylfuran-3-yl)acetic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2,5-Dimethylfuran-3-yl)acetic acid can inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In addition, (2,5-Dimethylfuran-3-yl)acetic acid has been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that (2,5-Dimethylfuran-3-yl)acetic acid can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2,5-Dimethylfuran-3-yl)acetic acid is that it is a relatively simple compound to synthesize. In addition, (2,5-Dimethylfuran-3-yl)acetic acid has been shown to have various potential applications in various fields. However, one limitation of (2,5-Dimethylfuran-3-yl)acetic acid is that its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for the study of (2,5-Dimethylfuran-3-yl)acetic acid. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of new compounds with unique properties. Finally, further research is needed to fully understand the mechanism of action of (2,5-Dimethylfuran-3-yl)acetic acid and its potential applications in various fields.
Conclusion:
In conclusion, (2,5-Dimethylfuran-3-yl)acetic acid is a furan derivative that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of (2,5-Dimethylfuran-3-yl)acetic acid involves a multistep process, and it has been studied for its potential applications in organic chemistry, materials science, and pharmaceuticals. (2,5-Dimethylfuran-3-yl)acetic acid has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, and has various biochemical and physiological effects. While (2,5-Dimethylfuran-3-yl)acetic acid has several advantages, further research is needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
The synthesis of (2,5-Dimethylfuran-3-yl)acetic acid involves a multistep process that starts with the reaction of furfural with methyl vinyl ketone to form 2,5-dimethylfuran. The resulting compound is then oxidized to form 2,5-dimethylfuran-3-carboxylic acid, which is subsequently decarboxylated to form (2,5-Dimethylfuran-3-yl)acetic acid. The overall yield of this process is around 20%.
Propriétés
Numéro CAS |
100909-95-3 |
|---|---|
Nom du produit |
(2,5-Dimethylfuran-3-yl)acetic acid |
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
2-(2,5-dimethylfuran-3-yl)acetic acid |
InChI |
InChI=1S/C8H10O3/c1-5-3-7(4-8(9)10)6(2)11-5/h3H,4H2,1-2H3,(H,9,10) |
Clé InChI |
QGZGHBXQVVXVEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(O1)C)CC(=O)O |
SMILES canonique |
CC1=CC(=C(O1)C)CC(=O)O |
Synonymes |
(2,5-DiMethylfuran-3-yl)-acetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



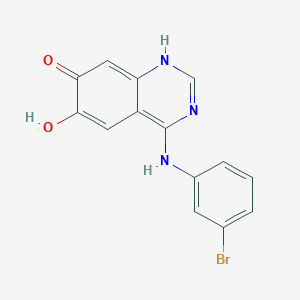

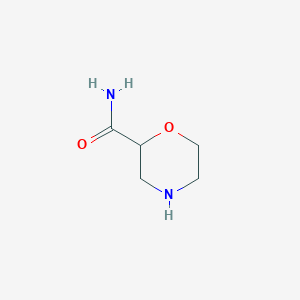
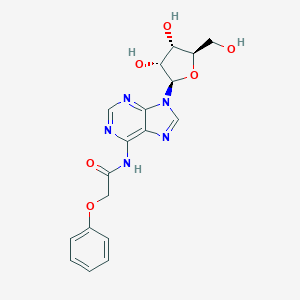
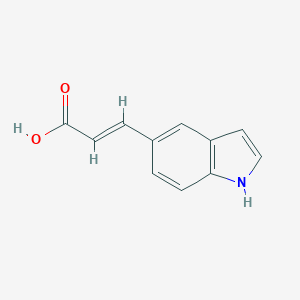
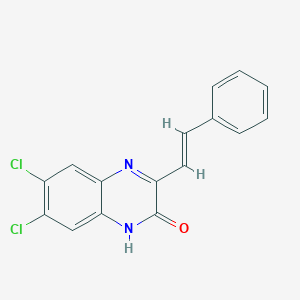
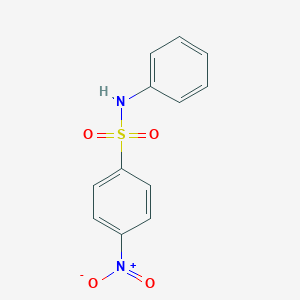
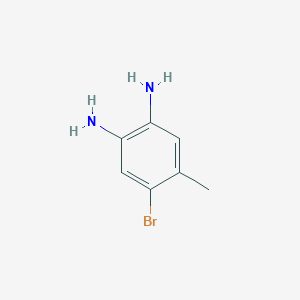
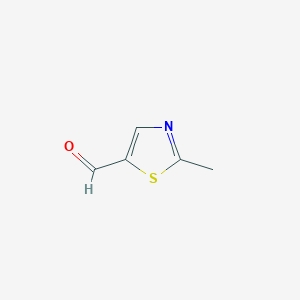
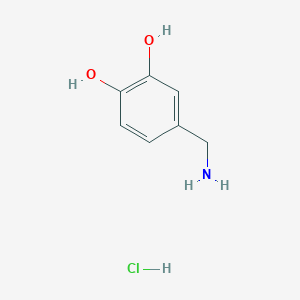
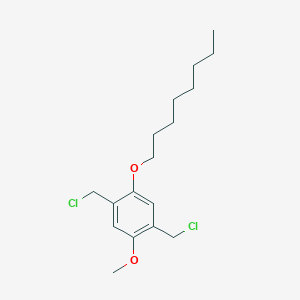
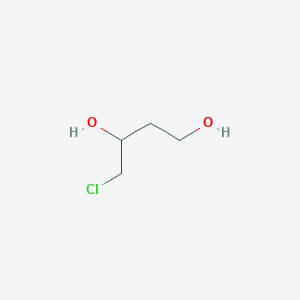
![9-chloro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B182257.png)
